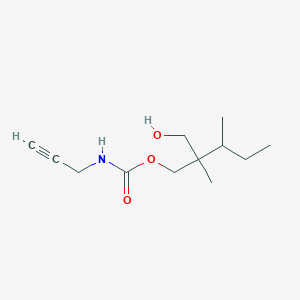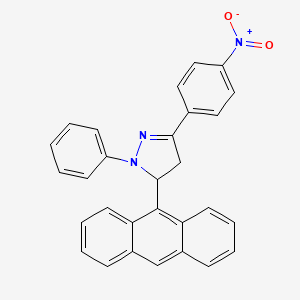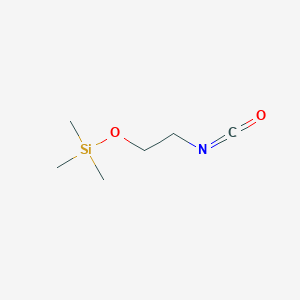![molecular formula C3H7N3O4 B14703100 (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium](/img/structure/B14703100.png)
(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium is a complex organic compound with significant interest in various scientific fields This compound is characterized by its unique structural configuration, which includes an amino group, a carboxyl group, and a hydroxyimino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of glycine equivalents with electrophiles, followed by intramolecular cyclization of the resulting amino acid derivatives . Another approach includes the cyclopropanation of alkenes using diazo compounds, ylides, or carbene intermediates . These reactions are usually carried out under controlled conditions to ensure high yield and purity of the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and cost-effective production.
Analyse Chemischer Reaktionen
Types of Reactions: (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form corresponding oxides or reduced to yield amines . Substitution reactions often involve the replacement of the hydroxyimino group with other functional groups, leading to the formation of diverse derivatives.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . These reactions are typically carried out under mild to moderate conditions, ensuring the stability of the compound and minimizing side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups, expanding the compound’s utility in various applications .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its potential role in cellular processes. Its ability to interact with various biomolecules makes it a valuable tool for investigating enzyme mechanisms and metabolic pathways .
Medicine: In medicine, this compound is explored for its therapeutic potential. It has been investigated as a potential drug candidate for treating various diseases, including cancer and neurodegenerative disorders .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it an essential component in the synthesis of high-value products .
Wirkmechanismus
The mechanism of action of (Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to form stable complexes with these targets, modulating their activity and influencing various biochemical pathways . For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains .
Eigenschaften
Molekularformel |
C3H7N3O4 |
|---|---|
Molekulargewicht |
149.11 g/mol |
IUPAC-Name |
(Z)-[(2R)-2-amino-2-carboxyethyl]-hydroxyimino-oxidoazanium |
InChI |
InChI=1S/C3H7N3O4/c4-2(3(7)8)1-6(10)5-9/h2,9H,1,4H2,(H,7,8)/b6-5-/t2-/m1/s1 |
InChI-Schlüssel |
ZGNLFUXWZJGETL-SGOSMCFMSA-N |
Isomerische SMILES |
C([C@H](C(=O)O)N)/[N+](=N/O)/[O-] |
Kanonische SMILES |
C(C(C(=O)O)N)[N+](=NO)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![ethyl N-[8-(4-chloroanilino)-3-methyl-pyrido[2,3-b]pyrazin-6-yl]carbamate](/img/structure/B14703024.png)
![3-Methyl-1,5,8-tris[(trimethylsilyl)oxy]anthracene-9,10-dione](/img/structure/B14703031.png)
![4-methyl-2λ6-thiapentacyclo[11.7.1.13,7.017,21.011,22]docosa-1(20),3,5,7(22),8,10,13,15,17(21),18-decaene 2,2-dioxide](/img/structure/B14703033.png)
![[4-(Methanesulfonyl)butoxy]benzene](/img/structure/B14703047.png)










